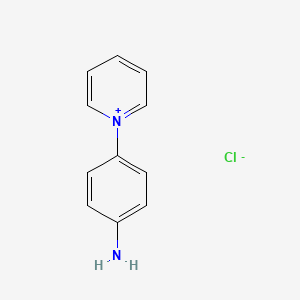

1-(4-Aminophenyl)pyridin-1-ium chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Aminophenyl)pyridin-1-ium chloride is an organic compound with the molecular formula C11H11ClN2 and a molecular weight of 206.67 g/mol . It appears as a white or off-white crystalline powder and is soluble in water and some organic solvents . This compound is primarily used as an intermediate in organic synthesis and in the production of other organic compounds containing the pyridin-1-ium structure .

Métodos De Preparación

1-(4-Aminophenyl)pyridin-1-ium chloride can be synthesized through a two-step process :

Step 1: React 4-aminobenzoic acid with 2-chloropyridine to form the intermediate compound 1-(4-aminophenyl)pyridin-1-one.

Step 2: React the intermediate compound with anhydrous hydrochloric acid to produce this compound.

Análisis De Reacciones Químicas

1-(4-Aminophenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form the corresponding amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide . The major products formed from these reactions are N-oxides, amine derivatives, and substituted pyridin-1-ium compounds .

Aplicaciones Científicas De Investigación

1-(4-Aminophenyl)pyridin-1-ium chloride has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 1-(4-Aminophenyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

1-(4-Aminophenyl)pyridin-1-ium chloride can be compared with other similar compounds, such as:

4-(Aminomethyl)phenyl)pyridin-1-ium chloride: This compound has a similar structure but with an additional methyl group on the phenyl ring.

4-Pyridin-1-ium-1-ylaniline: This compound has a similar structure but lacks the chloride ion.

The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for various applications in organic synthesis, biology, and medicine .

Actividad Biológica

1-(4-Aminophenyl)pyridin-1-ium chloride, with the chemical formula C₁₁H₁₁ClN₂ and CAS number 78427-26-6, is a quaternary ammonium compound recognized for its significant biological activities, particularly as an antimicrobial agent. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound features a pyridine ring substituted with an amino group on the phenyl moiety. Its molecular weight is approximately 206.67 g/mol, which contributes to its reactivity and biological properties. The structural characteristics enable interactions with biological membranes and cellular components, enhancing its potential as a pharmaceutical agent.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by disrupting bacterial cell membranes and inhibiting growth. Its cationic nature allows it to bind effectively to negatively charged cellular components, facilitating its antimicrobial action.

- Enzyme Interaction : Studies suggest that this compound may interact with various enzymes, potentially influencing their activity. This interaction could inform its use in drug development and therapeutic applications.

Antimicrobial Efficacy

Research has demonstrated that this compound can inhibit the growth of various bacterial strains. A comparative analysis of its effectiveness against common pathogens is summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

This table illustrates the compound's potential as an antimicrobial agent, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.

Case Studies

- In Vitro Studies : A study conducted on the antimicrobial effects of this compound showed that it effectively reduced bacterial viability in culture conditions. The compound was tested against a range of Gram-positive and Gram-negative bacteria, with varying degrees of success.

- In Vivo Efficacy : Preliminary animal studies indicated that administration of the compound resulted in a significant reduction in bacterial load in infected tissues. This suggests potential for therapeutic applications in treating bacterial infections .

Potential Applications

Given its biological activity, this compound holds promise for several applications:

- Pharmaceutical Development : Due to its antimicrobial properties, this compound could be developed into new antibiotic formulations or used in combination therapies to enhance efficacy against resistant bacterial strains.

- Research Tool : Its ability to interact with biological membranes makes it a valuable tool for studying membrane dynamics and cellular interactions.

Propiedades

IUPAC Name |

4-pyridin-1-ium-1-ylaniline;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N2.ClH/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13;/h1-9H,12H2;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJGOGUUDJHLPZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)C2=CC=C(C=C2)N.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627725 |

Source

|

| Record name | 1-(4-Aminophenyl)pyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78427-26-6 |

Source

|

| Record name | 1-(4-Aminophenyl)pyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.